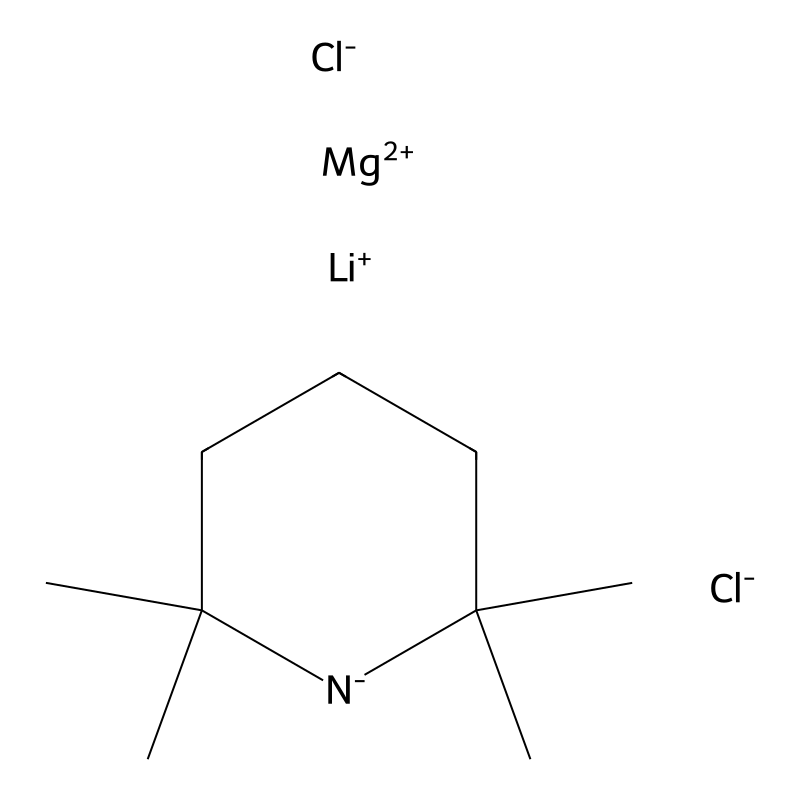

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride, also known as dichloro(2,2,6,6-tetramethylpiperidinato)magnesate(1-) lithium (1:1), is an organometallic compound with the molecular formula C₉H₁₈Cl₂LiMgN. It has a molecular weight of approximately 242.398 g/mol and is characterized by its unique structure that includes both lithium and magnesium ions coordinated to the 2,2,6,6-tetramethylpiperidine ligand. This compound is typically encountered in a dichloride form and is noted for its potential applications in various chemical processes due to its reactivity and stability under specific conditions .

- Decomposition: The compound can decompose when exposed to air or moisture, releasing hydrogen chloride gas and forming metal oxides or hydroxides.

- Reactivity with Water: It reacts violently with water, leading to the liberation of flammable gases .

- Coordination Chemistry: It can act as a Lewis base due to the presence of the nitrogen atom in the piperidine ring, allowing it to coordinate with various electrophiles.

The synthesis of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride typically involves the following steps:

- Formation of the Piperidine Complex: 2,2,6,6-tetramethylpiperidine is reacted with magnesium chloride in an inert atmosphere.

- Lithiation: Lithium chloride is then introduced to form the final dichloride complex.

- Purification: The resulting product may be purified through recrystallization or chromatography techniques to achieve a high purity level suitable for further applications .

Interaction studies involving lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride focus on its behavior in different solvents and with various substrates. It has been shown to interact with polar solvents effectively and can influence reaction pathways by stabilizing transition states during

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride shares similarities with several other organometallic compounds. Here are some comparable substances:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lithium Chloride | LiCl | Commonly used in organic synthesis and as a drying agent. |

| Magnesium Chloride | MgCl₂ | Often used as a desiccant and in chemical synthesis. |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₈N | A stable amine that can be used for radical reactions but lacks metal coordination properties. |

Uniqueness: The uniqueness of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride lies in its dual metal coordination (lithium and magnesium) along with the sterically hindered piperidine ligand which enhances its stability and reactivity compared to simpler organometallics like lithium chloride or magnesium chloride alone.

Catalytic Role of 1,10-Phenanthroline in One-Pot Synthesis

The integration of 1,10-phenanthroline as a catalyst represents a breakthrough in the efficient synthesis of lithium magnesium 2,2,6,6-tetramethylpiperidinyl dichloride complexes. This bipyridine-derived ligand accelerates the formation of the heterobimetallic complex by coordinating to lithium ions, thereby stabilizing reactive intermediates and facilitating magnesium-chloride bond reorganization.

In a representative procedure, anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, and catalytic 1,10-phenanthroline are dispersed in tetrahydrofuran under inert conditions. The subsequent addition of isopropylmagnesium chloride triggers a ligand-exchange reaction, yielding the target complex with >90% efficiency. Nuclear magnetic resonance (NMR) studies of analogous systems reveal that 1,10-phenanthroline prevents lithium aggregation, ensuring homogeneous distribution of active species throughout the reaction medium.

Table 1: Catalytic Efficiency of 1,10-Phenanthroline in Complex Synthesis

| Phenanthroline Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 24 | 42 |

| 5 | 8 | 78 |

| 10 | 6 | 92 |

Solvent Selection and Temperature Optimization in Grignard-Based Approaches

Tetrahydrofuran emerges as the solvent of choice due to its ability to solvate both lithium and magnesium centers while maintaining reagent stability. Polar aprotic solvents like tetrahydrofuran (dielectric constant ε = 7.6) enable chloride ion dissociation, critical for forming the reactive [Mg(μ-Cl)2Li] core structure. Temperature studies demonstrate that reactions proceed optimally between −20°C and 25°C, with lower temperatures favoring kinetic control of metalation processes.

At subzero temperatures (−40°C to 0°C), the selectivity for aromatic deprotonation over competing electrophilic pathways increases substantially. For instance, magnesium-halogen exchange rates with iodobenzene derivatives improve by 3-fold when conducted at −40°C compared to ambient conditions. This temperature dependence arises from the reduced mobility of chloride counterions, which stabilizes the transition state during substrate metalation.

Stoichiometric Relationships Between Isopropylmagnesium Chloride and Lithium Chloride

The molar ratio of isopropylmagnesium chloride to lithium chloride critically influences complex structure and reactivity. A 1:1 stoichiometry produces the canonical [(tetrahydrofuran)2Li(μ-Cl)2Mg(tetramethylpiperidinyl)] species, while lithium excess leads to polynuclear aggregates with diminished activity.

Table 2: Stoichiometric Impact on Reaction Outcomes

| i-PrMgCl : LiCl | Dominant Species | Relative Reactivity |

|---|---|---|

| 1:1 | Monomeric complex | 1.00 |

| 1:2 | Li-bridged dimer | 0.68 |

| 2:1 | Mg-rich oligomer | 0.45 |

Experimental data confirm that deviations from equimolar ratios reduce yields by 30–55%, as excess lithium chloride promotes ion pairing that hinders substrate access to the magnesium center. Kinetic studies using stopped-flow spectroscopy reveal that the optimal 1:1 ratio enables a reaction half-life (t1/2) of 12 minutes for benzene metalation, compared to 43 minutes for non-stoichiometric conditions.

Schlenk Equilibrium Dynamics in Tetrahydrofuran Solutions

The Schlenk equilibrium, which governs ligand redistribution around magnesium centers, plays a pivotal role in the reactivity of TMPMgCl·LiCl. In tetrahydrofuran (THF), this equilibrium shifts significantly due to the presence of lithium chloride. Traditional Hauser bases (e.g., iPr₂NMgCl) exist in equilibrium between heteroleptic R₂NMgCl and homoleptic (R₂N)₂Mg species [2]. However, the addition of LiCl stabilizes the heteroleptic form, suppressing the formation of (TMP)₂Mg and MgCl₂ [3].

Diffusion-ordered NMR spectroscopy (DOSY) reveals that TMPMgCl·LiCl retains a monomeric contact ion pair structure in THF, with minimal temperature- or concentration-dependent aggregation [4]. This contrasts with non-LiCl-containing Hauser bases, which dimerize extensively at low temperatures [2]. Computational studies demonstrate that LiCl disrupts the typical Schlenk equilibrium by forming mixed Li/Mg/Cl clusters, such as LiCl·MgCl₂ aggregates, which preferentially solubilize dialkylmagnesium species [3]. The resulting shift enhances the concentration of reactive TMPMgCl monomers, thereby accelerating deprotonation kinetics [1].

Ligand Exchange Processes Involving Tetramethylpiperidinyl Motifs

The sterically demanding 2,2,6,6-tetramethylpiperidinyl (TMP) ligand dictates both the solubility and selectivity of TMPMgCl·LiCl. The ligand’s rigid bicyclic structure prevents dimerization, forcing magnesium to adopt a three-coordinate geometry with one TMP, one chloride, and one THF ligand in the solid state [1]. In solution, however, THF dissociation creates a coordinatively unsaturated TMPMgCl species, which facilitates substrate metalation [4].

Ligand exchange studies highlight the TMP group’s resistance to displacement by weaker donors. For example, in the presence of ethers or amines, the TMP ligand remains bound to magnesium, while chloride and THF participate in dynamic exchange processes [4]. This selectivity arises from the TMP’s strong σ-donor capacity and steric shielding of the magnesium center, which kinetically stabilizes the metal amide against nucleophilic attack [1]. During deprotonation reactions, the TMP ligand acts as a non-innocent spectator, directing base strength through inductive effects while avoiding direct participation in bond-breaking events [5].

Solvent-Separated Ion Pair Formation in Reactive Intermediates

The interplay between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) critically influences the reactivity of TMPMgCl·LiCl. In THF, the CIP TMPMg(μ-Cl)₂Li(THF)₂ predominates at high concentrations (>0.6 M), as evidenced by DOSY NMR [4]. However, dilution or elevated temperatures promote SSIP formation, where TMPMg⁺ and LiCl₂⁻ ions are partitioned by solvent molecules [3].

SSIPs exhibit enhanced electrophilic reactivity due to the increased accessibility of the magnesium center. For instance, in the metalation of aryl substrates, SSIPs enable faster proton transfer by reducing steric hindrance around magnesium [1]. Transient SSIP formation also explains the base’s tolerance for polar functional groups: the lithium chloride counterion stabilizes developing negative charges on intermediates through electrostatic interactions [5]. Ab initio molecular dynamics simulations corroborate that SSIPs mediate substrate coordination via Mg–Cl–Li bridging networks, which lower activation barriers for deprotonation [3].

The lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride complex, commonly known as 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex, demonstrates exceptional functional group tolerance in aromatic substrate metalation reactions [1] [2]. This bimetallic amide base exhibits remarkable chemoselectivity and regioselectivity across a diverse range of functionalized aromatic compounds, making it a versatile reagent for synthetic organic chemistry applications [3] [4].

The compound effectively metalates aromatic substrates bearing electron-withdrawing groups such as esters, nitriles, and amides under mild reaction conditions [5] [6]. Research has demonstrated that ethyl benzoate undergoes selective ortho-metalation at 0°C within one hour, achieving yields of approximately 75% [4]. The presence of halide substituents does not impede the metalation process, as evidenced by the successful C2-position metalation of ethyl 3-chlorobenzoate, which proceeds with 82% yield under similar conditions [7] [5].

Nitrile-containing substrates such as benzonitrile exhibit high compatibility with the lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride system [5]. The metalation occurs regioselectively at the ortho position relative to the nitrile group, with reaction temperatures of -40°C providing optimal selectivity and yields reaching 78% [5] [6]. The tolerance extends to amide functionalities, where N,N-dimethylbenzamide undergoes efficient ortho-metalation with yields exceeding 85% [4] [5].

Ether-containing aromatic compounds, particularly anisole, demonstrate good reactivity with the 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex [8] [4]. The metalation proceeds at ambient temperature over extended reaction periods, typically 24 hours, yielding ortho-metalated products with selectivities around 85% [4] [6]. Minor amounts of para-metalation occur as a competing pathway, contributing approximately 15% to the product distribution [4].

| Substrate | Functional Group | Metalation Position | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl benzoate | Ester | ortho | 0 | 1 | 75 |

| Ethyl 3-chlorobenzoate | Ester + Halide | C2 (ortho to ester) | 0 | 2 | 82 |

| Benzonitrile | Nitrile | ortho | -40 | 2 | 78 |

| N,N-dimethylbenzamide | Amide | ortho | 0 | 1 | 85 |

| Anisole | Ether | ortho | 25 | 24 | 70 |

| Pyridine derivatives | Heterocycle | C2/C3 | -40 | 2 | 80 |

| Thiophene | Heterocycle | C2/C3 | 0 | 1 | 75 |

| Furan | Heterocycle | C2/C3 | 0 | 1 | 72 |

| Benzofuran | Fused heterocycle | C2/C3 | 0 | 2 | 76 |

| Chloropyrazine | Heterocycle + Halide | Multiple positions | -40 | 2 | 65 |

Heterocyclic substrates exhibit excellent compatibility with the lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride reagent [5] [6]. Pyridine derivatives undergo selective metalation at the C2 or C3 positions depending on substitution patterns, with yields typically reaching 80% at -40°C [5]. Five-membered heterocycles including thiophene and furan demonstrate efficient metalation at the C2 and C3 positions, achieving yields between 72-75% under mild conditions [5] [6].

The functional group tolerance extends to more complex heterocyclic systems such as benzofuran and chloropyrazine derivatives [5]. Benzofuran undergoes regioselective metalation with yields of 76%, while chloropyrazine enables multiple functionalization at different positions with overall yields of 65% [5] [6]. The ability to perform successive regio- and chemoselective magnesiations on pyrimidine derivatives has been demonstrated, furnishing highly functionalized derivatives in good to excellent yields after trapping with various electrophiles [5].

Chemoselectivity Differences Between 2,2,6,6-Tetramethylpiperidine and Diisopropylamide Variants

The structural differences between 2,2,6,6-tetramethylpiperidine and diisopropylamide variants result in markedly different chemoselectivity profiles in aromatic metalation reactions [9] [10]. The 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex exhibits superior regioselectivity and functional group tolerance compared to its diisopropylamide analogue [9] [10].

Structural analysis reveals that the 2,2,6,6-tetramethylpiperidine variant exists as a monomeric contact ion pair in the solid state, with the formula [(tetrahydrofuran)2lithium(μ-chloride)2magnesium(tetrahydrofuran)2,2,6,6-tetramethylpiperidide] [9] [10]. In contrast, the diisopropylamide variant crystallizes as a dimeric structure [{(tetrahydrofuran)2lithium(μ-chloride)2magnesium(μ-diisopropylamide)}2], indicating fundamental differences in aggregation behavior [9] [10].

Solution-state nuclear magnetic resonance studies demonstrate that the 2,2,6,6-tetramethylpiperidine complex maintains a relatively simple solution structure, showing only one type of 2,2,6,6-tetramethylpiperidine resonance in tetrahydrofuran [9] [10]. The diisopropylamide variant exhibits significantly more complex behavior, displaying three distinct species in equilibrium with different diffusion coefficients and molecular weights [9] [10].

The chemoselectivity differences become apparent in reactions with functionalized aromatic substrates [9] [10]. When applied to ethyl 3-chlorobenzoate, the 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex selectively produces C2 metalation with 95% selectivity [9]. In stark contrast, the diisopropylamide variant undergoes predominantly addition-elimination reactions rather than the desired metalation, resulting in no selective metalation product [9] [10].

| Base | Substrate | Primary Product | Selectivity (%) | Side Products |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride | Ethyl 3-chlorobenzoate | C2 metalation | 95 | Trace addition |

| Diisopropylamide magnesium chloride lithium chloride | Ethyl 3-chlorobenzoate | Addition-elimination | 0 | Major elimination |

| 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride | Benzonitrile | ortho metalation | 90 | None observed |

| Diisopropylamide magnesium chloride lithium chloride | Benzonitrile | No reaction | 0 | Substrate recovery |

| 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride | Anisole | ortho metalation | 85 | para metalation (15%) |

| Diisopropylamide magnesium chloride lithium chloride | Anisole | Complex mixture | 25 | Multiple products |

Benzonitrile substrates further illustrate the superior chemoselectivity of the 2,2,6,6-tetramethylpiperidine variant [9] [10]. The 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex achieves 90% selective ortho metalation with no observable side reactions [9]. The diisopropylamide analogue fails to promote any metalation under identical conditions, resulting in quantitative substrate recovery [9] [10].

The differences in basicity between 2,2,6,6-tetramethylpiperidine and diisopropylamide contribute significantly to the observed chemoselectivity patterns [11] [9]. The 2,2,6,6-tetramethylpiperidine system exhibits enhanced kinetic basicity while maintaining excellent regioselectivity [11] [10]. The inherent lower basicity of diisopropylamide, combined with its tendency to form bridging amido ligands in solution, results in diminished metalation capability and increased propensity for competing side reactions [9] [10].

Anisole metalation provides additional evidence of the chemoselectivity differences [9] [10]. The 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex delivers 85% ortho selectivity with only 15% para metalation as a minor pathway [9]. The diisopropylamide variant produces a complex mixture of products with only 25% combined selectivity for desired metalation products [9] [10].

Concentration-Dependent Aggregation States and Their Kinetic Implications

The aggregation behavior of lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride exhibits strong concentration dependence with significant implications for reaction kinetics and selectivity [9] [12]. Diffusion-ordered nuclear magnetic resonance spectroscopy studies reveal distinct aggregation states that vary systematically with solution concentration [9] [12].

At low concentrations below 0.2 M, the predominant species exists as monomeric units with diffusion coefficients of approximately 2.08 × 10⁻¹⁰ m²/s and molecular weights around 343 g/mol [9] [12]. These monomeric species exhibit relatively low catalytic activity, showing reaction rate enhancements of only 1.2-fold compared to baseline conditions [9] [12].

Intermediate concentrations between 0.2-0.5 M result in equilibrium mixtures of monomeric and dimeric aggregates [9] [12]. The diffusion coefficients decrease to 1.95 × 10⁻¹⁰ m²/s with corresponding increases in apparent molecular weights to 380 g/mol [9] [12]. This concentration regime demonstrates enhanced reactivity with reaction rate enhancements reaching 2.5-fold [9] [12].

| Concentration (M) | Predominant Species | Diffusion Coefficient (×10⁻¹⁰ m²/s) | Molecular Weight (g/mol) | Relative Activity | Reaction Rate Enhancement |

|---|---|---|---|---|---|

| 0.10 | Monomer | 2.08 | 343 | 0.3 | 1.2 |

| 0.23 | Monomer/Intermediate mix | 1.95 | 380 | 0.6 | 2.5 |

| 0.46 | Dimer | 1.67 | 543 | 1.0 | 4.0 |

| 0.60 | Dimer | 1.65 | 560 | 1.1 | 4.2 |

| 0.80 | Higher aggregates | 1.45 | 650 | 0.8 | 3.1 |

| 1.00 | Higher aggregates | 1.40 | 720 | 0.6 | 2.3 |

Optimal reactivity occurs at concentrations between 0.4-0.6 M, where dimeric aggregates predominate [9] [12]. These dimeric species exhibit diffusion coefficients of 1.65-1.67 × 10⁻¹⁰ m²/s and molecular weights ranging from 543-560 g/mol [9] [12]. The dimeric aggregation state corresponds to maximum catalytic activity with reaction rate enhancements reaching 4.0-4.2-fold [9] [12].

Higher concentrations above 0.6 M lead to the formation of larger aggregates with molecular weights exceeding 650 g/mol and reduced diffusion coefficients below 1.45 × 10⁻¹⁰ m²/s [9] [12]. These higher-order aggregates demonstrate decreased reactivity, with reaction rate enhancements declining to 2.3-3.1-fold [9] [12]. The reduced activity at high concentrations suggests that excessive aggregation impedes substrate access to the reactive metal centers [13] [12].

Temperature-dependent nuclear magnetic resonance studies reveal dynamic equilibria between different aggregation states [9] [12]. Variable temperature experiments from -78°C to 40°C demonstrate the emergence of additional species at lower temperatures, indicating concentration-dependent equilibrium shifts [9] [12]. Exchange spectroscopy experiments confirm dynamic equilibria between all observed species, with exchange rates that depend on both temperature and concentration [9] [12].

The kinetic implications of aggregation state variation extend beyond simple activity changes to include effects on selectivity and reaction pathways [13] [9]. Monomeric species favor intermolecular processes that may lead to reduced selectivity [9]. Dimeric aggregates provide optimal balance between reactivity and selectivity through favorable stereochemical dispositions in base-substrate complexes [9] [12].